molecular formula C11H13F3N2 B1469121 1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine CAS No. 1275412-37-7

1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine

Cat. No.: B1469121
CAS No.: 1275412-37-7
M. Wt: 230.23 g/mol
InChI Key: CEPBZWRMQQPLPA-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine is a useful research compound. Its molecular formula is C11H13F3N2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation . This interaction can alter the biochemical pathways in which these enzymes are involved, affecting overall cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream gene expression . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways . The trifluoromethyl group is particularly important in these interactions, as it can enhance the compound’s binding affinity and specificity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s trifluoromethyl group can affect its metabolism, potentially leading to the formation of active or inactive metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s effects and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-8(2-4-9)5-16-6-10(15)7-16/h1-4,10H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPBZWRMQQPLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.